molecular formula C9H13NO2S B188325 N-(3-methylphenyl)ethanesulfonamide CAS No. 60901-24-8

N-(3-methylphenyl)ethanesulfonamide

Cat. No.: B188325
CAS No.: 60901-24-8
M. Wt: 199.27 g/mol
InChI Key: BRPFPNKQXVZICW-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)ethanesulfonamide (CAS: 60901-24-8) is a sulfonamide derivative characterized by an ethanesulfonyl group attached to the nitrogen atom of a 3-methyl-substituted aniline. Its molecular formula is C₉H₁₃NO₂S, with a molar mass of 199.27 g/mol. Sulfonamides are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . This compound is utilized in chemical synthesis and biochemical research, particularly in studies involving Mediator complex interactions .

Properties

CAS No.

60901-24-8

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-(3-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3

InChI Key

BRPFPNKQXVZICW-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of sulfonamides are heavily influenced by substituents on the aromatic ring and the sulfonamide group. Below is a comparison with key analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Relevance
N-(3-Methylphenyl)ethanesulfonamide C₉H₁₃NO₂S 199.27 Ethanesulfonyl, 3-methylphenyl Mediator complex studies
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 Methanesulfonyl, 3-chloro-4-methylphenyl Irritant (hazard class)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S 307.37 Benzenesulfonyl, ethyl, 2-methoxyphenyl Structural studies
N-(3-Methylphenyl)acetamide C₉H₁₁NO 149.19 Acetyl, 3-methylphenyl Intermediate in organic synthesis

Key Observations :

  • Electron-Withdrawing vs.
  • Sulfonyl Chain Length : Ethanesulfonamide derivatives (e.g., this compound) exhibit greater conformational flexibility than methanesulfonamides, which may influence solubility and metabolic stability .

Physicochemical Properties

  • Solubility : Ethanesulfonamides generally show moderate water solubility due to the sulfonamide group's polarity. However, hydrophobic substituents like 3-methylphenyl reduce solubility compared to hydroxyl- or methoxy-substituted analogues .
  • Thermal Stability : Methanesulfonamides (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide) have higher melting points (~174–176°C) than ethanesulfonamides, likely due to tighter crystal packing .

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